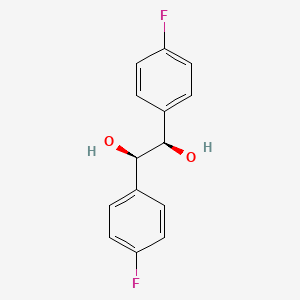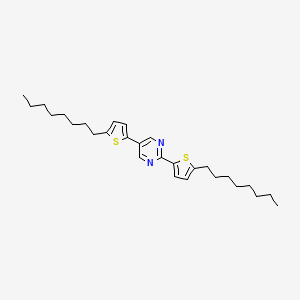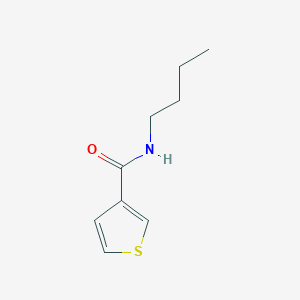
3-Thiophenecarboxamide, N-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophenecarboxamide, N-butyl- is a chemical compound with the molecular formula C9H13NOS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Vorbereitungsmethoden
The synthesis of 3-Thiophenecarboxamide, N-butyl- typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the reaction of 3-thiophenecarboxylic acid with N-butylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
3-Thiophenecarboxamide, N-butyl- undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the amide group results in the corresponding amine .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Thiophenecarboxamide, N-butyl- involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Molecular modeling studies have suggested that the compound can bind to and inhibit the activity of enzymes such as Pantothenate Kinase (PanK) and CTP synthetase (PyrG), which are essential for the biosynthesis of nucleotides and other cellular components .
Vergleich Mit ähnlichen Verbindungen
3-Thiophenecarboxamide, N-butyl- can be compared with other thiophene derivatives, such as:
2-Thiophenecarboxamide, N-butyl-: Similar structure but with the amide group at the 2-position instead of the 3-position.
3-Thiophenecarboxamide, N-methyl-: Similar structure but with a methyl group instead of a butyl group on the amide nitrogen.
3-Thiophenecarboxylic acid: The parent compound without the amide group.
The uniqueness of 3-Thiophenecarboxamide, N-butyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the butyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Eigenschaften
CAS-Nummer |
189894-51-7 |
|---|---|
Molekularformel |
C9H13NOS |
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
N-butylthiophene-3-carboxamide |
InChI |
InChI=1S/C9H13NOS/c1-2-3-5-10-9(11)8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11) |
InChI-Schlüssel |
YVSWIVNOXBVHKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
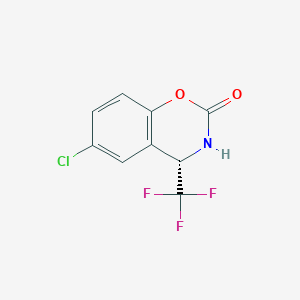
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
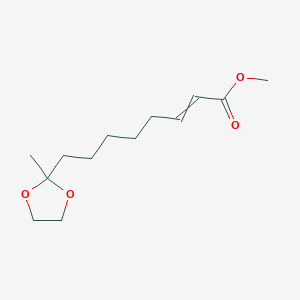
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)

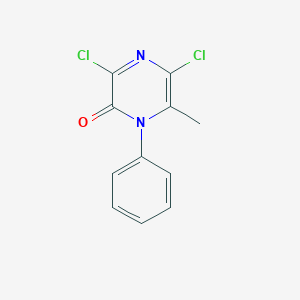

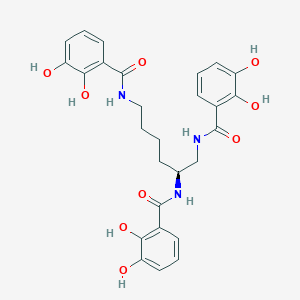
![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)
